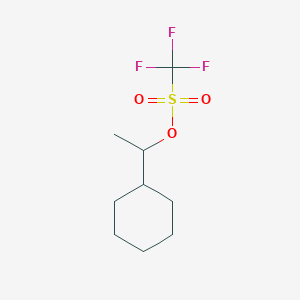

Cyclohexylethanol triflate

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for cyclohexylethanol triflate is 1-cyclohexylethyl trifluoromethanesulfonate , reflecting its ethoxytriflyl group (-OSO$$2$$CF$$3$$) bonded to a cyclohexyl-substituted ethyl backbone. Its molecular formula, C$$9$$H$${15}$$F$$3$$O$$3$$S , corresponds to a molecular weight of 260.28 g/mol . The SMILES notation, CC(C1CCCCC1)OS(=O)(=O)C(F)(F)F , encodes its structure: a cyclohexane ring attached to an ethyl chain, which is further linked to the trifluoromethanesulfonyl group. The InChIKey VGPYZZZQIOSFAH-UHFFFAOYSA-N serves as a unique identifier for computational and database searches.

Molecular Geometry and Conformational Analysis

The molecule adopts a three-dimensional geometry dominated by the cyclohexane ring’s chair conformation , minimizing steric strain (Figure 1). The ethyl group bridges the cyclohexane and triflate moieties, with the triflyl group’s sulfur atom exhibiting a tetrahedral geometry due to sp$$^3$$ hybridization. The S-O bonds in the triflate group measure approximately 1.43 Å , while the S-C bond length is 1.76 Å , consistent with resonance stabilization of the sulfonate group.

Conformational flexibility arises from rotation around the C-O bond connecting the ethyl group to the triflate. Density functional theory (DFT) studies suggest that the eclipsed conformation between the ethyl group and one oxygen of the triflate is energetically unfavorable, favoring a staggered arrangement to reduce torsional strain.

Electronic Structure and Bonding Characteristics

The electronic structure of cyclohexylethanol triflate is defined by the strong electron-withdrawing nature of the triflate group. The sulfonate moiety’s resonance stabilization delocalizes negative charge across three oxygen atoms, rendering the triflate an excellent leaving group in nucleophilic substitution reactions. The CF$$_3$$ group further enhances this effect via inductive electron withdrawal , polarizing the S-O bonds and increasing the electrophilicity of the adjacent carbon.

Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the sulfur’s lone pairs and the σ* orbitals of the adjacent C-O bonds, stabilizing the molecule by ~20 kcal/mol. The cyclohexyl group contributes to the molecule’s lipophilicity , with a calculated logP value of 2.8 , making it more hydrophobic than simpler alkyl triflates like methyl triflate (logP: 1.2).

Comparative Analysis with Related Triflate Esters

Cyclohexylethanol triflate belongs to a broader class of triflate esters, which vary in reactivity and application based on their alkyl substituents (Table 1).

Table 1: Comparative Properties of Triflate Esters

- Reactivity Differences : Cyclohexylethanol triflate’s bulkier cyclohexyl group hinders nucleophilic attack compared to methyl triflate, making it less reactive in SN2 reactions but more stable under acidic conditions.

- Steric Effects : The cyclohexyl moiety in cyclohexylethanol triflate introduces steric shielding, reducing its participation in crowded transition states, unlike the planar cyclohexenyl triflate, which undergoes facile Heck couplings.

- Solubility : Unlike the ionic methyltricaprylylammonium triflate, cyclohexylethanol triflate is soluble in apolar solvents (e.g., dichloromethane) but insoluble in water, limiting its use in aqueous-phase reactions.

Eigenschaften

Molekularformel |

C9H15F3O3S |

|---|---|

Molekulargewicht |

260.28 g/mol |

IUPAC-Name |

1-cyclohexylethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C9H15F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h7-8H,2-6H2,1H3 |

InChI-Schlüssel |

VGPYZZZQIOSFAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1CCCCC1)OS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Catalytic Reactions

Cyclohexylethanol triflate serves as an effective electrophile in various catalytic transformations. It is prominently used in:

- Acceptorless Dehydrogenative Homocoupling : This process involves the coupling of secondary alcohols to form ketones. Research has shown that cyclohexylethanol can be coupled efficiently to yield products with high selectivity and yield (up to 79%) using cobalt-based catalysts .

- Hydrogenation Reactions : Cyclohexylethanol triflate can be utilized in regioselective hydrogenation reactions, which are crucial for producing allylic alcohols and other valuable intermediates .

Biological Applications

2.1. Sensates in Consumer Products

Cyclohexyl derivatives, including cyclohexylethanol triflate, have been explored for their sensory properties in consumer products. They are used as coolants or flavoring agents in oral care and personal care formulations. These compounds provide physiological cooling effects, making them suitable for use in products like chewing gum, lotions, and skin cleansers .

Mechanistic Studies

Research has focused on understanding the mechanisms behind the reactions involving cyclohexylethanol triflate. For instance:

- Palladium-Catalyzed Reactions : Studies have demonstrated that cyclohexylethanol triflate can participate in palladium-catalyzed reactions leading to the formation of complex heterocycles and carbocycles through oxidative annulation processes . This highlights its utility in synthesizing compounds with potential pharmaceutical applications.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mm Hg) |

|---|---|---|---|---|

| 2-Cyclohexylethanol | 128.21 | 2.62 | 1752 | 0.028 @ 20°C |

| Y(OTf)₃ | 548.10 | N/A | High (polar solvent) | Negligible |

| Cyclohexylethanol Triflate* | ~260 (estimated) | >3 (predicted) | Low (organic solvents) | <0.01 (estimated) |

*Estimated based on structural analogs.

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The most direct route to cyclohexylethanol triflate involves the triflation of cyclohexylethanol using trifluoromethanesulfonic anhydride (Tf₂O). This method leverages the anhydride's high electrophilicity to replace the hydroxyl group of cyclohexylethanol with a triflate moiety. The reaction proceeds via a two-step mechanism:

-

Activation of Tf₂O : The anhydride reacts with the alcohol to form a protonated intermediate:

-

Triflate Formation : Deprotonation yields the final triflate product:

Typical conditions employ anhydrous dichloromethane or tetrahydrofuran (THF) at −78°C to 0°C, with pyridine or 2,6-lutidine as the base to scavenge the liberated triflic acid.

Optimization and Challenges

Key factors influencing yield include:

-

Temperature Control : Exothermic reactions above −20°C promote side reactions, such as sulfonate ester decomposition.

-

Moisture Sensitivity : Hydrolysis of Tf₂O to triflic acid (CF₃SO₃H) necessitates rigorous anhydrous conditions.

-

Base Selection : Bulky bases (e.g., 2,6-di-tert-butylpyridine) minimize competing alkylation by the triflate ion.

Industrial-scale protocols report yields of 85–92% under optimized conditions, with purity >98% confirmed by ¹⁹F NMR.

Silyl-Transfer Mediated Triflation Using Comins’ Reagent

Synthesis via Silylated Intermediates

An alternative approach employs Comins’ reagent (N-phenyl-bis(trifluoromethanesulfonimide)) to triflate silylated cyclohexylethanol derivatives. This method is advantageous for substrates sensitive to strong acids. The process involves:

-

Silylation : Cyclohexylethanol is converted to a triethylsilyl (TES) ether using triethylsilyl chloride:

-

Deprotonation and Triflation : Treatment with lithium diisopropylamide (LDA) generates a lithium enolate, which reacts with Comins’ reagent:

This method achieves 80–84% yield on multi-gram scales, with enhanced selectivity for sterically hindered alcohols.

Role of Additives and Solvents

-

Water as an Isomerization Promoter : Controlled addition of H₂O (1.5 equiv) facilitates the isomerization of silylated intermediates, improving triflate purity.

-

Solvent Effects : Reactions in hexane/THF mixtures (4:1 v/v) suppress solvolysis, whereas polar aprotic solvents (e.g., DMF) accelerate triflate decomposition.

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Tf₂O Direct Triflation | 85–92 | >98 | Short reaction time; minimal steps |

| Comins’ Reagent Route | 80–84 | 95–97 | Tolerance for sensitive substrates |

Q & A

Q. What are the optimal synthetic routes for producing cyclohexylethanol triflate, and how can reaction efficiency be quantified?

Cyclohexylethanol triflate can be synthesized via the reaction of cyclohexylethanol with triflic anhydride in the presence of a base (e.g., pyridine) in chlorinated solvents like dichloromethane. Reaction efficiency is quantified using NMR spectroscopy to monitor conversion rates and selectivity. For example, details the synthesis of structurally similar triflates, where reaction conditions (e.g., 0.1 mol% catalyst, 70°C, 400 psi H) achieved >95% conversion in ethanol/water mixtures. Kinetic studies should discard initial data points to account for temperature fluctuations during mixing .

Q. How can the stability of cyclohexylethanol triflate be maintained during storage and experimental procedures?

Triflate intermediates are highly reactive and hydrolytically unstable. Storage under anhydrous conditions (e.g., in sealed vials with molecular sieves) and handling in inert atmospheres (argon/glovebox) are critical. emphasizes minimizing temperature fluctuations during reactions to prevent decomposition. Stability can be assessed via time-resolved NMR or mass spectrometry to track degradation products .

Q. What spectroscopic techniques are most effective for characterizing cyclohexylethanol triflate?

Key techniques include:

- , , and NMR for structural elucidation (e.g., triflate group identification at ~-78 ppm in NMR) .

- FT-IR to confirm the presence of the triflate group (S=O stretching at 1250–1350 cm) .

- X-ray crystallography for solid-state structural validation, though crystallization may require low-temperature conditions due to volatility .

Advanced Research Questions

Q. How does the counterion behavior of triflate influence the reactivity of cyclohexylethanol triflate in coordination chemistry?

Triflate anions can act as outer-sphere or inner-sphere ligands depending on the metal center. For lanthanides (e.g., La, Dy), triflate partially coordinates in the first solvation shell, as shown via molecular dynamics (MD) simulations and XAS . In contrast, demonstrates that triflate remains outer-sphere in paramagnetic complexes like [Cp*Ce(terpy)][OTf], where NMR chemical shifts are temperature-dependent. Researchers must contextualize coordination behavior using combined spectroscopic and computational methods .

Q. What mechanistic insights explain the selectivity of cyclohexylethanol triflate in glycosylation or alkylation reactions?

The triflate group’s high leaving-group ability (10 times faster solvolysis than tosylates) drives its reactivity. shows that triflates react with alcohols via S2 mechanisms under mild conditions (e.g., KCO, ambient temperature). Selectivity for cyclohexylethanol derivatives over competing pathways (e.g., elimination) depends on steric and electronic factors, which can be modeled using DFT calculations .

Q. How do solvent systems and catalysts affect the hydrogenation of aryl ketones to cyclohexylethanol intermediates for triflate synthesis?

Cyclohexylethanol (a precursor to the triflate) is synthesized via hydrogenation of acetophenone derivatives. and show that Pt/TiO catalysts in ethanol/water (1:1) at 70°C achieve >90% selectivity. Competing pathways (e.g., ethylbenzene formation) are suppressed by optimizing H pressure (400 psi) and basic additives (KCO). Reaction progress should be monitored via GC-MS or in-situ NMR .

Data Contradictions and Resolution Strategies

Methodological Recommendations

- Kinetic Studies : Use quenched-flow techniques to capture short-lived intermediates .

- Computational Modeling : Combine MD simulations and DFT to predict triflate behavior in novel solvents .

- Selectivity Optimization : Employ Design of Experiments (DoE) to balance temperature, pressure, and catalyst loading in hydrogenation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.